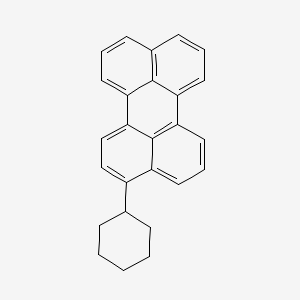
3-Cyclohexylperylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexylperylene is an organic compound with the molecular formula C26H22. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where a cyclohexyl group is attached to the perylene core. This compound is known for its unique structural and electronic properties, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 3-Cyclohexylperylene typically involves the cycloaddition of cyclohexene to perylene under specific reaction conditions. One common method includes the use of a catalyst to facilitate the addition of the cyclohexyl group to the perylene core. Industrial production methods may involve large-scale cycloaddition reactions under controlled temperatures and pressures to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
3-Cyclohexylperylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the perylene core.
Substitution: Electrophilic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the perylene core using reagents like halogens or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of perylenequinone derivatives, while substitution reactions can yield halogenated or nitrated perylene compounds .
Applications De Recherche Scientifique
3-Cyclohexylperylene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its excellent electronic properties
Mécanisme D'action
The mechanism of action of 3-Cyclohexylperylene involves its interaction with specific molecular targets and pathways. Its electronic properties allow it to participate in electron transfer reactions, making it useful in applications such as organic electronics and photovoltaics. The cyclohexyl group attached to the perylene core can influence the compound’s solubility and stability, enhancing its performance in various applications .
Comparaison Avec Des Composés Similaires
3-Cyclohexylperylene can be compared with other similar compounds, such as:
Perylene: The parent compound, which lacks the cyclohexyl group, has different solubility and electronic properties.
Perylene diimides: These compounds have imide groups attached to the perylene core, making them highly stable and useful in electronic applications.
Naphthalene derivatives: These compounds have a similar polycyclic aromatic structure but with different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the perylene core with the cyclohexyl group, which imparts distinct solubility, stability, and electronic properties .
Propriétés
Numéro CAS |
110207-29-9 |
|---|---|
Formule moléculaire |
C26H22 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
3-cyclohexylperylene |
InChI |
InChI=1S/C26H22/c1-2-7-17(8-3-1)19-15-16-24-22-12-5-10-18-9-4-11-21(25(18)22)23-14-6-13-20(19)26(23)24/h4-6,9-17H,1-3,7-8H2 |
Clé InChI |
CXDBISSFIHMQNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C3C4=CC=CC5=C4C(=CC=C5)C6=C3C2=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


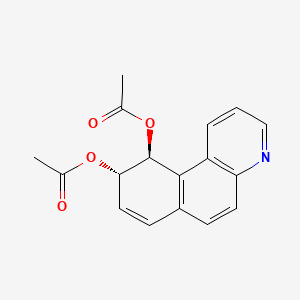


![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
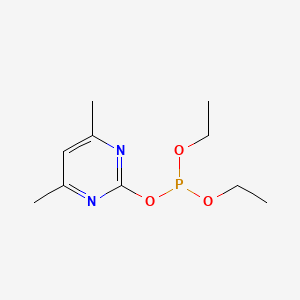
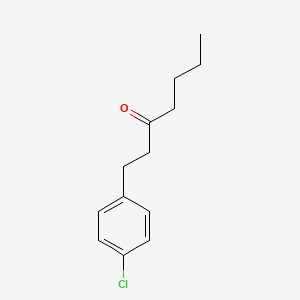
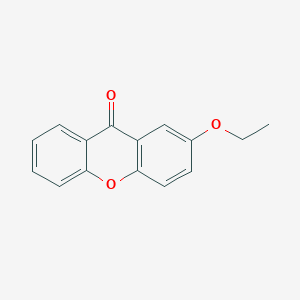
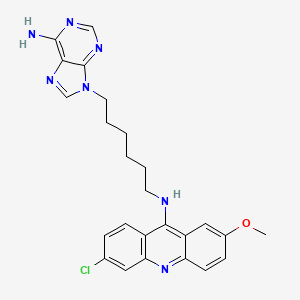
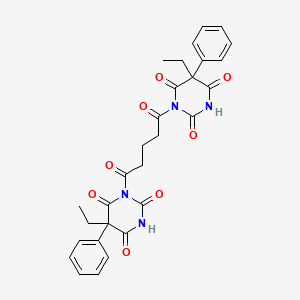
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
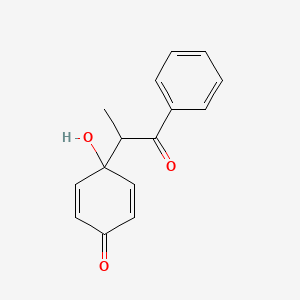
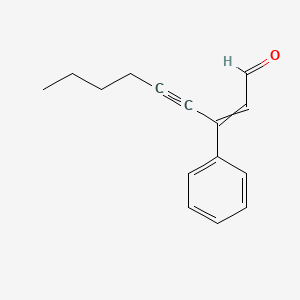
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
